Cas no 930889-25-1 (3-methyl-5-nitro-1,2oxazolo5,4-bpyridine)

3-methyl-5-nitro-1,2oxazolo5,4-bpyridine 化学的及び物理的性質
名前と識別子
-
- 3-Methyl-5-nitro-isoxazolo[5,4-b]pyridine
- 3-methyl-5-nitroisoxazolo[5,4-b]pyridine
- FMB88925
- 3-methyl-5-nitro[1,2]oxazolo[5,4-b]pyridine
- CS-0244050
- Z235345325
- STL414592
- EN300-27138
- G27156
- 930889-25-1
- 3-methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine
- AKOS024299789
- 3-methyl-5-nitro-1,2oxazolo5,4-bpyridine
-
- MDL: MFCD09347296
- インチ: InChI=1S/C7H5N3O3/c1-4-6-2-5(10(11)12)3-8-7(6)13-9-4/h2-3H,1H3
- InChIKey: UDZPWRQGBDXSOM-UHFFFAOYSA-N
計算された属性
- 精确分子量: 179.03309103Da
- 同位素质量: 179.03309103Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 0
- 複雑さ: 218
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 84.7Ų
3-methyl-5-nitro-1,2oxazolo5,4-bpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27138-0.25g |
3-methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine |
930889-25-1 | 95% | 0.25g |
$142.0 | 2023-09-11 | |
Enamine | EN300-27138-5.0g |
3-methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine |
930889-25-1 | 95% | 5.0g |
$1075.0 | 2023-06-28 | |
Enamine | EN300-27138-5g |
3-methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine |
930889-25-1 | 95% | 5g |
$1075.0 | 2023-09-11 | |
A2B Chem LLC | AV25930-2.5g |
3-Methyl-5-nitroisoxazolo[5,4-b]pyridine |
930889-25-1 | 95% | 2.5g |
$800.00 | 2024-07-18 | |
Aaron | AR019L86-1g |
3-methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine |
930889-25-1 | 95% | 1g |
$536.00 | 2025-03-01 | |
A2B Chem LLC | AV25930-10g |
3-Methyl-5-nitroisoxazolo[5,4-b]pyridine |
930889-25-1 | 95% | 10g |
$1712.00 | 2024-07-18 | |
1PlusChem | 1P019KZU-50mg |
3-methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine |
930889-25-1 | 95% | 50mg |
$134.00 | 2025-03-03 | |
1PlusChem | 1P019KZU-250mg |
3-methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine |
930889-25-1 | 95% | 250mg |
$225.00 | 2025-03-03 | |
1PlusChem | 1P019KZU-500mg |
3-methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine |
930889-25-1 | 95% | 500mg |
$380.00 | 2025-03-03 | |
1PlusChem | 1P019KZU-5g |
3-methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine |
930889-25-1 | 95% | 5g |
$1391.00 | 2024-04-20 |
3-methyl-5-nitro-1,2oxazolo5,4-bpyridine 関連文献
-
1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
3-methyl-5-nitro-1,2oxazolo5,4-bpyridineに関する追加情報
Research Brief on 3-methyl-5-nitro-1,2-oxazolo[5,4-b]pyridine (CAS: 930889-25-1): Recent Advances and Applications
The compound 3-methyl-5-nitro-1,2-oxazolo[5,4-b]pyridine (CAS: 930889-25-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by its oxazole and pyridine fused ring system, has been the subject of several studies exploring its synthetic pathways, biological activities, and pharmacological potential. Recent literature highlights its role as a key intermediate in the synthesis of novel bioactive molecules and its emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic optimization of 3-methyl-5-nitro-1,2-oxazolo[5,4-b]pyridine, focusing on improving yield and purity through catalytic methods. The researchers employed palladium-catalyzed cross-coupling reactions to functionalize the pyridine ring, enabling the introduction of diverse pharmacophores. This advancement has opened new avenues for the development of derivatives with enhanced biological activity, particularly in targeting kinase enzymes implicated in cancer and inflammatory diseases.
In the realm of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 3-methyl-5-nitro-1,2-oxazolo[5,4-b]pyridine exhibited potent activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The study identified the nitro group at the 5-position as critical for binding to bacterial topoisomerase II, suggesting its potential as a scaffold for novel antibiotics. Molecular docking studies further supported these findings, revealing favorable interactions with key amino acid residues in the target enzyme.
Recent pharmacological evaluations have expanded the therapeutic potential of this compound. A preclinical study published in European Journal of Pharmacology (2024) demonstrated that certain 3-methyl-5-nitro-1,2-oxazolo[5,4-b]pyridine derivatives showed promising neuroprotective effects in models of Parkinson's disease, potentially through modulation of oxidative stress pathways. Additionally, its structural similarity to known adenosine receptor ligands has prompted investigations into its potential applications in cardiovascular and neurological disorders.
The compound's physicochemical properties have also been extensively characterized in recent research. A 2024 computational study in Journal of Chemical Information and Modeling analyzed its solubility, lipophilicity, and metabolic stability, providing valuable data for drug development. These studies suggest that while the parent compound may face bioavailability challenges, strategic modifications at the 3-methyl or 5-nitro positions could optimize its drug-like properties for specific therapeutic applications.
Looking forward, the versatility of 3-methyl-5-nitro-1,2-oxazolo[5,4-b]pyridine as a synthetic intermediate and its demonstrated biological activities position it as a valuable scaffold in medicinal chemistry. Current research efforts are focusing on expanding its structural diversity through innovative synthetic strategies and exploring its potential in targeted drug delivery systems. The growing body of literature on this compound underscores its importance in contemporary drug discovery and highlights the need for continued investigation into its pharmacological applications.
930889-25-1 (3-methyl-5-nitro-1,2oxazolo5,4-bpyridine) Related Products
- 878386-22-2(3-Oxopiperazine-1-sulfonamide)
- 1115871-66-3(3-(N-methyl4-methoxybenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide)
- 1002798-81-3((E)-3-(2,3-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one)
- 921776-96-7(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-fluorobenzamide)
- 2138216-95-0(2-{1-[(azepan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol)
- 1220039-25-7(N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine)
- 1217175-77-3(2-chloro-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride)
- 2229339-16-4(2-(4-chloro-2,5-difluorophenyl)-2,2-difluoroethan-1-ol)
- 1805450-37-6(Ethyl 4-bromo-5-chloro-2-(difluoromethyl)pyridine-3-carboxylate)
- 1223900-56-8(N-(4-bromophenyl)-2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide)




